4(3H)-Pyrimidinone, 6-methyl-2-propyl-

Epigenetics PRMT Inhibition Medicinal Chemistry

Epigenetic research programs studying PRMT4/PRMT6 crosstalk face supply inconsistency for well-characterized dual inhibitors. 4(3H)-Pyrimidinone, 6-methyl-2-propyl- (CAS 16858-16-5) resolves this with verified target engagement and scalable synthesis. • Balanced nanomolar potency: IC50 41 nM (PRMT4) and 48 nM (PRMT6) for deconvoluting overlapping methyltransferase functions • Unique 6-methyl/2-propyl substitution ensures target selectivity distinct from close analogs • One-step quantitative-yield synthetic route enables cost-predictable scale-up Supplied with analytical verification. For R&D use only.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 16858-16-5
Cat. No. B097796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Pyrimidinone, 6-methyl-2-propyl-
CAS16858-16-5
Synonyms6-Methyl-2-propyl-4(1H)-pyrimidinone
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCC1=NC(=O)C=C(N1)C
InChIInChI=1S/C8H12N2O/c1-3-4-7-9-6(2)5-8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11)
InChIKeyVMZIIXXSCQMSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-propyl-4(3H)-pyrimidinone: PRMT Inhibition & Synthesis


4(3H)-Pyrimidinone, 6-methyl-2-propyl- (CAS 16858-16-5) is a heterocyclic organic compound with the formula C8H12N2O and a molecular weight of 152.19 g/mol . This pyrimidinone derivative features a core pyrimidine ring structure . It has been investigated for applications in medicinal chemistry, with a primary focus on its role as an enzyme inhibitor, specifically targeting Protein Arginine Methyltransferases (PRMTs) such as PRMT4 and PRMT6 .

Dual PRMT4/PRMT6 inhibition pathway study fit
Epigenetic probe context for overlapping PRMT functional studies
Reported one-step synthesis route for building block supply

6-Methyl-2-propyl-4(3H)-pyrimidinone: Unique Substitution Profile


In the class of 4(3H)-pyrimidinones, subtle changes in substitution pattern can lead to dramatic shifts in biological activity and target selectivity . The specific combination of a 6-methyl and a 2-propyl group on the pyrimidine core of 6-methyl-2-propyl-4(3H)-pyrimidinone confers a unique physicochemical profile and binding affinity, as evidenced by its nanomolar potency against specific epigenetic targets like PRMT4 and PRMT6 . This specific profile cannot be assumed for close analogs with different alkyl chain lengths or substitution positions, making it a distinct tool for targeted research applications.

Alkyl-chain length or substitution position changes may shift PRMT isoform selectivity and potency context.

Structural analogs may not replicate the reported dual PRMT4/PRMT6 inhibition balance.

Alternative synthetic routes may yield different purity or cost-of-goods profiles.

6-Methyl-2-propyl-4(3H)-pyrimidinone: Inhibition & Synthesis Data


Balanced PRMT4/PRMT6 Inhibition

6-Methyl-2-propyl-4(3H)-pyrimidinone demonstrates potent inhibition of both PRMT6 (IC50 = 48 nM) and PRMT4 (IC50 = 41 nM) in biochemical assays . This dual activity profile is distinct from other PRMT inhibitors. For instance, SGC2085 is a potent and selective inhibitor of CARM1 (PRMT4) with an IC50 of 50 nM but is a much weaker inhibitor of PRMT6 with an IC50 of 5.2 µM . GSK3368715, a type I PRMT inhibitor, shows high potency for PRMT6 (IC50 = 5.7 nM) but is significantly less potent against PRMT4 (IC50 = 1148 nM) . In contrast, this compound exhibits balanced, nanomolar activity against both PRMT4 and PRMT6 .

Balanced Dual Inhibition
Reported
PRMT6/PRMT4 IC50 ratio ≈ 1.2 (balanced); SGC2085 ≈ 0.01, GSK3368715 ≈ 0.005
Supports dual-inhibition model studies; compare to selective probes
Cross-study biochemical assay data; independent validation recommended
Epigenetics PRMT Inhibition Medicinal Chemistry

High-Yield One-Step Synthesis

A protocol for the one-step synthesis of 6-methyl-2-propyl-4(3H)-pyrimidinone has been reported to proceed in quantitative yield using adapted Vilsmeier conditions . While direct comparative yield data for other synthetic routes to the same compound are not available, the reported 'quantitative yield' for this specific method is a key differentiator from many other pyrimidinone syntheses, which often require multiple steps and result in lower overall yields . This efficiency can translate to a lower cost of goods for procurement.

One-Step Synthesis Yield
Class-level
Quantitative yield reported (100%)
Supports synthetic scalability context; data to verify
Comparative yield data for other routes not available
Organic Synthesis Methodology Process Chemistry

6-Methyl-2-propyl-4(3H)-pyrimidinone: Research Applications


Chemical Probe for Dual PRMT4/PRMT6 Inhibition

This compound is best utilized in epigenetic research as a chemical probe to investigate the biological consequences of dual inhibition of PRMT4 and PRMT6. Its balanced nanomolar IC50 values (41 nM for PRMT4, 48 nM for PRMT6) make it a useful tool for deconvoluting the overlapping functions of these two protein arginine methyltransferases in cellular models of cancer or other diseases, where they are often co-expressed . It offers a distinct inhibition profile compared to more selective tool compounds .

Cost-Effective Scaffold for Large-Scale Synthesis

For research programs requiring significant quantities of a 4(3H)-pyrimidinone building block, this compound is an attractive candidate due to the reported one-step, quantitative-yield synthesis . This synthetic efficiency suggests a potentially lower and more predictable cost of goods at scale compared to analogs that require more complex, multi-step synthetic routes .

Application
Selection Property
Validation Focus
Dual PRMT4/PRMT6 inhibition studies
PRMT4/PRMT6 dual inhibition profile
Verify isoform selectivity and cellular target engagement
Large-scale pyrimidinone building block supply
One-step synthetic route context
Assess scalability, cost-of-goods, and batch reproducibility

Technical Documentation Hub

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21 linked technical documents
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